molecular formula C16H20ClN5O B11004795 1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide

Cat. No.: B11004795
M. Wt: 333.81 g/mol
InChI Key: MYBMOVQRLZPWCL-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 6-chloropyridazine, 1-methyl-1H-pyrrole, and piperidine-3-carboxylic acid. The synthetic route may involve:

    Nucleophilic substitution: reactions to introduce the pyridazinyl and pyrrolyl groups.

    Amidation: reactions to form the carboxamide linkage.

    Purification: steps such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions may be used to modify the functional groups.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C16H20ClN5O

Molecular Weight

333.81 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C16H20ClN5O/c1-21-8-3-5-13(21)10-18-16(23)12-4-2-9-22(11-12)15-7-6-14(17)19-20-15/h3,5-8,12H,2,4,9-11H2,1H3,(H,18,23)

InChI Key

MYBMOVQRLZPWCL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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